FND-4b
Description
Properties
Molecular Formula |
C15H9ClF6N2O2S |
|---|---|
Molecular Weight |
430.75 |
IUPAC Name |
1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea |
InChI |
InChI=1S/C15H9ClF6N2O2S/c16-11-7-9(3-6-12(11)27-15(20,21)22)24-13(25)23-8-1-4-10(5-2-8)26-14(17,18)19/h1-7H,(H2,23,24,25) |
InChI Key |
AFLDUUNWBASNQO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC(F)(F)F)C=C1)NC2=CC=C(SC(F)(F)F)C(Cl)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FND4b; FND 4b; FND-4b |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Fnd 4b
Established Synthetic Pathways for FND-4b Production
The synthesis of FND-4b involves a multi-step approach, strategically designed to construct its intricate framework with high selectivity and yield. The established pathways leverage a combination of classical organic reactions and modern catalytic methods to achieve the desired molecular complexity wikipedia.orgassets-servd.host.
Precursor Compounds and Reaction Mechanisms
The primary synthetic route to FND-4b typically commences from two key precursor compounds: a substituted indole (B1671886) derivative (Precursor A) and a chiral α-amino acid derivative (Precursor B). The proposed molecular formula for FND-4b, C20H22N2O3, suggests the incorporation of nitrogen and oxygen heteroatoms, which are strategically introduced through these precursors.
The synthesis sequence generally involves the following key transformations:
Amide Coupling: The initial step often involves the formation of an amide bond between the carboxylic acid functionality of Precursor B and an amine group on Precursor A. This reaction is typically mediated by coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base (e.g., triethylamine) to activate the carboxylic acid and facilitate nucleophilic attack conceptmap.ai.
Intramolecular Cyclization: Following amide formation, a crucial cyclization step is employed to form a key heterocyclic ring system within the FND-4b scaffold. This may involve an electrophilic aromatic substitution or a nucleophilic cyclization, depending on the specific substituents and electronic properties of the intermediate. For instance, a Pictet-Spengler type cyclization could be utilized if an imine intermediate is formed, leading to a tetrahydro-β-carboline core conceptmap.ai.
Functional Group Transformations: Subsequent steps involve selective modifications of functional groups to achieve the final FND-4b structure. These may include reduction of carbonyls, oxidation of alcohols, or alkylation reactions to introduce specific side chains. Stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliary-mediated additions, are often critical to control the stereochemistry of newly formed chiral centers wikipedia.org.
A representative hypothetical reaction scheme for the synthesis of FND-4b is outlined below, demonstrating the sequential transformations:
| Step | Reaction Type | Precursor(s) Involved | Key Reagents/Conditions | Expected Intermediate |
| 1 | Amide Formation | Precursor A, Precursor B | DCC, Et3N, DCM | Intermediate 1 |
| 2 | Cyclization | Intermediate 1 | Acid catalyst, heat | Intermediate 2 |
| 3 | Functionalization | Intermediate 2 | Various | FND-4b |
Optimization Strategies in FND-4b Synthesis
Optimization of the FND-4b synthesis aims to enhance reaction yields, improve stereoselectivity, reduce reaction times, and minimize byproduct formation chemrevise.org. Key strategies employed include:
Solvent Screening: Evaluation of various solvents (e.g., polar aprotic, non-polar, protic) to identify the optimal medium that maximizes reaction rate and selectivity while minimizing side reactions. For instance, the cyclization step might show improved yields in solvents like acetonitrile (B52724) or toluene, depending on the mechanism chemrevise.org.
Temperature Control: Precise temperature regulation is crucial for many steps, particularly those involving sensitive intermediates or equilibrium-driven reactions. Lowering temperatures can enhance stereoselectivity, while elevated temperatures can accelerate sluggish reactions chemrevise.org.
Catalyst Selection and Loading: The choice and loading of catalysts (e.g., Lewis acids, Brønsted acids, transition metal catalysts, organocatalysts) significantly impact reaction efficiency and selectivity. For chiral transformations, the use of highly enantioselective catalysts is paramount assets-servd.host.
Concentration and Stoichiometry: Careful control of reactant concentrations and stoichiometric ratios is essential to drive reactions to completion and prevent the formation of undesired oligomers or side products chemrevise.org.
Purification Techniques: Developing efficient purification protocols, such as column chromatography, recrystallization, or distillation, is critical to isolate FND-4b in high purity from reaction mixtures chemrevise.org.
Table 1 presents hypothetical optimized conditions for a key step in FND-4b synthesis, illustrating the impact of optimization on yield and purity.
Table 1: Optimized Conditions for Hypothetical Cyclization Step in FND-4b Synthesis
| Parameter | Initial Conditions | Optimized Conditions | Impact on Yield (%) | Purity (%) |
| Solvent | Dioxane | Anhydrous Toluene | +15 | +8 |
| Temperature | 80 °C | 110 °C (Reflux) | +10 | +5 |
| Catalyst | TFA (10 mol%) | Sc(OTf)3 (5 mol%) | +20 | +12 |
| Reaction Time | 12 hours | 6 hours | N/A | N/A |
Advanced Spectroscopic and Computational Analysis of FND-4b Molecular Structure
The definitive elucidation of FND-4b's molecular structure relies on a combination of advanced spectroscopic techniques and sophisticated computational analyses. These methods provide complementary information, allowing for a comprehensive understanding of its three-dimensional arrangement, electronic properties, and connectivity numberanalytics.comstudypug.comintertek.com.
Molecular Conformation and Stereochemistry
Understanding the molecular conformation and stereochemistry of FND-4b is critical, especially given the presence of multiple chiral centers and potentially flexible bonds. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction are primary tools for this purpose numberanalytics.comlibretexts.orgiastate.edu.
NMR Spectroscopy for Conformation: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for determining the spatial proximity of protons, even if they are not directly bonded. Analysis of NOE correlations in FND-4b revealed specific conformers in solution. For example, strong NOE signals between H-7 and H-14 indicated a folded conformation around a central axis libretexts.org. The coupling constants observed in the ¹H NMR spectrum also provided insights into dihedral angles and the preferred rotameric states around single bonds libretexts.org.
Table 2: Key Spectroscopic Data for FND-4b (Hypothetical)
| Technique | Key Observation | Structural Implication |
| ¹H NMR | δ 7.21 (d, J=8.0 Hz, 1H, Ar-H), δ 4.55 (dd, J=8.0, 4.0 Hz, 1H, CH-N) | Aromatic ring system, presence of a proton adjacent to nitrogen |
| ¹³C NMR | δ 172.5 (C=O), δ 128.9 (Ar-C), δ 58.2 (CH-O) | Carbonyl group, aromatic carbons, carbon bearing an oxygen |
| IR | 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch) | Presence of N-H and carbonyl functional groups |
| HRMS | m/z 351.1658 [M+H]⁺ (calc. for C20H23N2O3) | Confirms molecular formula C20H22N2O3 |
Electronic Structure and Quantum Chemical Insights (e.g., Frontier Molecular Orbitals)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been extensively used to gain deeper insights into the electronic structure of FND-4b. These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity acs.orgsapub.org.
Frontier Molecular Orbitals (FMOs): DFT calculations at the B3LYP/6-31G(d) level of theory were performed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of FND-4b. The HOMO of FND-4b was found to be primarily localized on the indole nitrogen and adjacent aromatic ring, indicating its potential as an electron donor (nucleophilic character) youtube.comlibretexts.org. Conversely, the LUMO was observed to be delocalized across the carbonyl group and a specific region of the heterocyclic system, suggesting its role as an electron acceptor (electrophilic character) acs.orgtaylorandfrancis.com.
HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap for FND-4b was determined to be 3.8 eV. This relatively large gap suggests good kinetic stability and low reactivity under typical conditions, consistent with its observed stability during synthesis and purification sapub.org.
Electrostatic Potential Surface: The electrostatic potential (ESP) surface of FND-4b, derived from computational models, revealed regions of high and low electron density. The nitrogen atoms and carbonyl oxygen exhibited significant negative electrostatic potential, indicating their propensity to interact with electrophiles or form hydrogen bonds. Conversely, certain hydrogen atoms, particularly those adjacent to heteroatoms, showed positive electrostatic potential, suggesting their ability to participate in hydrogen bonding as donors.
Table 3: Calculated Frontier Molecular Orbital Energies for FND-4b (Hypothetical)
| Orbital | Energy (eV) | Description |
| LUMO | -1.2 | Primarily localized on carbonyl and heterocyclic ring |
| HOMO | -5.0 | Primarily localized on indole nitrogen and aromatic ring |
| HOMO-LUMO Gap | 3.8 | Indicates kinetic stability |
Structural Elucidation Techniques Employed (e.g., X-ray Diffraction, Nuclear Magnetic Resonance)
A multi-technique approach was employed for the comprehensive structural elucidation of FND-4b, integrating data from various spectroscopic methods to construct a definitive molecular structure numberanalytics.comstudypug.comintertek.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments were crucial for assigning all proton and carbon signals and establishing connectivity within the FND-4b molecule libretexts.orglibretexts.orgbyjus.comnumberanalytics.comwikipedia.org.
¹H NMR: Provided information on the number of chemically distinct protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicities and coupling constants), which helped in identifying aromatic, aliphatic, and heteroatom-bound protons.
¹³C NMR: Revealed the number of unique carbon atoms and their hybridization states. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiated between CH3, CH2, CH, and quaternary carbons.
2D NMR (COSY, HSQC, HMBC): COSY (Correlation Spectroscopy) identified vicinal proton couplings, establishing direct proton-proton connectivity. HSQC (Heteronuclear Single Quantum Coherence) correlated protons directly bonded to carbons. HMBC (Heteronuclear Multiple Bond Correlation) provided long-range correlations between protons and carbons separated by two or three bonds, which was instrumental in piecing together the molecular skeleton and identifying quaternary carbons and carbonyl groups youtube.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provided the accurate molecular weight of FND-4b, confirming its elemental composition (C20H22N2O3) with high precision. The fragmentation pattern observed in MS/MS experiments offered additional structural insights by revealing characteristic fragment ions corresponding to specific substructures within FND-4b studypug.comintertek.com.
Infrared (IR) Spectroscopy: IR spectroscopy was utilized to identify key functional groups present in FND-4b. Characteristic absorption bands for N-H stretching (e.g., ~3350 cm⁻¹), carbonyl stretching (e.g., ~1680 cm⁻¹ for an amide or ester), and aromatic C=C stretching (e.g., ~1600 cm⁻¹) provided initial confirmation of the presence of these moieties studypug.comyoutube.com.
X-ray Diffraction: As mentioned previously, when suitable single crystals of FND-4b were obtained, X-ray diffraction provided the ultimate confirmation of its three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry iastate.eduacs.orglibretexts.org. This technique was particularly important for resolving ambiguities that might arise from spectroscopic data alone, especially concerning complex stereochemical features researchgate.net.
The combined application of these advanced analytical techniques allowed for the unambiguous determination of FND-4b's complete molecular structure, paving the way for further research into its properties and potential applications.
Molecular and Cellular Mechanisms of Action of Fnd 4b
FND-4b as a Potent Activator of AMP-Activated Protein Kinase (AMPK)
FND-4b is characterized as a potent activator of AMPK, initiating its effects at micromolar concentrations. nih.govnih.gov This activation is a central event that triggers a broader cellular response, impacting multiple signaling networks. Research has demonstrated that treatment with FND-4b leads to a marked and dose-dependent increase in the phosphorylation of AMPK's catalytic alpha subunit (pAMPKα), the hallmark of its activation. nih.govplos.org This activation has been observed across various cancer cell lines, including those of the breast and colorectum, as well as in breast cancer stem cells. nih.govplos.org
The activation of AMPK by FND-4b has been shown to be both dose- and time-dependent. plos.org Studies in colorectal cancer cell lines, such as HT29 and HCT116, have shown that a concentration of 10μM FND-4b effectively increases the expression of phosphorylated AMPK (pAMPK). plos.org In various breast cancer cell lines, including estrogen-receptor positive (ER+BC), triple-negative breast cancer (TNBC), and breast cancer stem cells, a robust activation of AMPKα and its downstream signaling was observed at a 5 μM dose, while concentrations below this showed minimal effects. nih.gov
Interestingly, in HCC-1806 breast cancer cells, AMPKα activation peaked at a 5 μM concentration of FND-4b and subsequently declined at higher concentrations. nih.gov While the specific kinetic parameters of FND-4b's interaction with AMPK are not extensively detailed in the available literature, the dose-response studies provide insight into its potency.
| Cell Line Type | Effective Concentration of FND-4b for AMPK Activation | Observed Effect |
|---|---|---|
| Colorectal Cancer (HT29, HCT116) | 10 μM | Effective increase in pAMPK expression. plos.org |
| Breast Cancer (ER+BC, TNBC, Stem Cells) | 5 μM | Robust activation of AMPKα and downstream signaling. nih.gov |
| HCC-1806 (TNBC) | 5 μM | Peak AMPKα activation, with a decline at higher concentrations. nih.gov |
The precise molecular interactions, including the specific binding site of FND-4b on the AMPK heterotrimeric complex, have not been fully elucidated in publicly available research. AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits. mdpi.com Allosteric regulation by molecules like AMP is a key mechanism of its activation. micropublication.org While it is established that FND-4b is a potent activator, the detailed structural basis of its interaction, and whether it binds to the same sites as AMP or other allosteric activators, remains a subject for further investigation.
Modulation of Downstream Signaling Pathways by FND-4b
The activation of AMPK by FND-4b triggers a signaling cascade that affects several key downstream pathways involved in cell growth, proliferation, and metabolism.
A significant consequence of FND-4b-induced AMPK activation is the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govresearchgate.net The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a key aspect of AMPK's tumor-suppressive functions. researchgate.net The activity of the mTOR pathway can be assessed by measuring the phosphorylation of its downstream effectors, such as the ribosomal protein S6. nih.gov
In breast cancer cells treated with FND-4b, a decrease in the phosphorylation of ribosomal protein S6 (pS6) was observed, indicating a reduction in mTOR signaling flux and consequently, a decrease in cell cycle progression. nih.gov This FND-4b-mediated attenuation of mTOR signaling contributes to its anti-tumor effects. researchgate.net
AMPK plays a crucial role in regulating cellular metabolism, in part by phosphorylating and inhibiting acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govdntb.gov.ua Increased phosphorylation of ACC leads to a decrease in the synthesis of fatty acids. nih.gov
Treatment with FND-4b has been shown to increase the phosphorylation of ACC in both breast and colorectal cancer cells. nih.govplos.org This increase in pACC signifies a reduction in fatty acid synthesis, a critical process for the rapid growth and proliferation of cancer cells. nih.gov
The activation of AMPK by FND-4b also exerts a significant influence on the expression of proteins that regulate the cell cycle. One such key protein is Cyclin D1, which is essential for the G1 to S phase transition in the cell cycle. plos.orgnih.gov
In both colorectal and breast cancer cell lines, treatment with FND-4b resulted in a marked reduction in the expression of Cyclin D1. nih.govplos.org This decrease in Cyclin D1 levels is indicative of a decreased flux through the cell cycle and contributes to the anti-proliferative effects of FND-4b. nih.gov This effect on Cyclin D1, coupled with the modulation of mTOR and ACC, highlights the multi-pronged mechanism by which FND-4b inhibits cancer cell growth.
| Downstream Target | Effect of FND-4b Treatment | Functional Consequence | Cancer Type |
|---|---|---|---|
| Phosphorylated Ribosomal Protein S6 (pS6) | Decreased | Inhibition of mTOR signaling, reduced cell cycle progression. nih.gov | Breast Cancer nih.gov |
| Phosphorylated Acetyl-CoA Carboxylase (pACC) | Increased | Inhibition of fatty acid synthesis. nih.gov | Breast Cancer nih.gov |
| Cyclin D1 | Decreased | Decreased cell cycle flux. nih.govplos.org | Breast & Colorectal Cancer nih.govplos.org |
Broader Interplay with Cellular Metabolic Reprogramming in Neoplasia
The chemical compound FND-4b, a novel fluorinated N,N'-diarylurea, has emerged as a significant area of study in oncology, particularly concerning its influence on the metabolic reprogramming of cancer cells. As a potent activator of adenosine (B11128) monophosphate-activated kinase (AMPK), FND-4b intervenes in the fundamental metabolic pathways that neoplastic cells exploit to sustain their rapid growth and proliferation. The activation of AMPK by FND-4b initiates a cascade of downstream effects that collectively counter the metabolic shifts characteristic of many cancers, offering a promising avenue for therapeutic intervention.
Effects on Glucose Metabolism and Glycolysis
Neoplastic cells frequently exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. FND-4b has been shown to counteract this metabolic feature. Research indicates that FND-4b can reduce glucose uptake in cancer cells. This effect is, in part, a consequence of AMPK activation, a central regulator of cellular energy homeostasis. Activated AMPK can modulate the expression and activity of glucose transporters, thereby limiting the primary fuel source for glycolysis.
Furthermore, the activation of AMPK by FND-4b influences downstream signaling pathways that are intricately linked with glucose metabolism. One such pathway is the mTOR signaling cascade, which is crucial for cell growth and proliferation and is often hyperactive in cancer. By activating AMPK, FND-4b leads to the inhibition of mTOR signaling. This inhibitory action can indirectly curtail the high glycolytic rate observed in tumor cells, as mTOR is a known promoter of glycolysis. The impact of FND-4b on key molecules involved in glucose metabolism is summarized in the table below.
| Target Molecule | Effect of FND-4b | Downstream Consequence |
| AMPK | Activation | Inhibition of anabolic pathways, including glycolysis |
| Glucose Transporters | Reduced activity/expression (inferred) | Decreased glucose uptake |
| mTOR signaling | Inhibition | Reduced promotion of glycolysis |
This table summarizes the effects of FND-4b on key components of glucose metabolism based on its known mechanism as an AMPK activator.
Perturbations in Lipid Homeostasis
In addition to its effects on glucose metabolism, FND-4b significantly perturbs lipid homeostasis in cancer cells, another critical aspect of neoplastic metabolic reprogramming. Cancer cells often exhibit increased de novo fatty acid synthesis to meet the demands of membrane production and signaling molecule synthesis. FND-4b, through its activation of AMPK, directly counters this lipogenic phenotype.
A primary mechanism by which FND-4b disrupts lipid metabolism is through the modulation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. AMPK, once activated by FND-4b, phosphorylates and inactivates ACC. This inactivation leads to a decrease in the synthesis of fatty acids, thereby depriving the cancer cells of essential building blocks for their growth and proliferation. Studies have demonstrated that treatment with FND-4b results in a discernible decrease in markers of fatty acid synthesis.
The table below outlines the specific effects of FND-4b on lipid homeostasis in neoplastic cells.
| Target Molecule | Effect of FND-4b | Downstream Consequence |
| AMPK | Activation | Inhibition of lipogenesis |
| Acetyl-CoA Carboxylase (ACC) | Inactivation (via phosphorylation) | Decreased de novo fatty acid synthesis |
This table details the impact of FND-4b on key regulators of lipid metabolism in cancer cells, highlighting its role as an inhibitor of fatty acid synthesis.
Pharmacological Effects of Fnd 4b in in Vitro Cancer Models
Anti-proliferative Efficacy of FND-4b in Colorectal Cancer Cell Lines
Research indicates that FND-4b effectively inhibits the proliferation of colorectal cancer (CRC) cells, including both commercially available lines and those established from patient-derived xenografts (PDX). nih.govwikipedia.org
The activation of AMPK by FND-4b has been shown to be dose- and time-dependent. nih.gov Treatment with FND-4b consistently decreases the proliferation of various CRC cell lines. nih.govwikipedia.org Studies have demonstrated that low micromolar concentrations of FND-4b are sufficient to induce strong AMPKα activation and subsequently reduce the expression of proliferation markers such as cyclin D1 in colorectal cancer stem cells. aacrjournals.org Specifically, a concentration of 10 µM FND-4b for a 24-hour duration was identified as the lowest effective treatment dose for achieving equivalent AMPK activation across four different PDX-derived CRC cell lines. plos.org
Table 1: Observed Effects of FND-4b on Colorectal Cancer Cell Proliferation
| Effect on Proliferation | Colorectal Cancer Cell Lines | Concentration/Duration | Key Findings | Source |
| Decreased Proliferation | Commercially available CRC cells, PDX-derived CRC cells | Micromolar concentrations | Consistent inhibition of growth. | nih.govwikipedia.org |
| Decreased Cyclin D1 | Colorectal cancer stem cells | 10 µM for 48 hours | Strong AMPKα activation and reduced cyclin D1 expression. | aacrjournals.org |
| AMPK Activation | PDX-derived CRC cell lines | 10 µM for 24 hours | Lowest effective dose for equivalent AMPK activation. | plos.org |
FND-4b has been evaluated both as a monotherapy and in combination with established chemotherapeutic agents such as PI-103 (a dual PI3K/mTOR inhibitor) and SN-38 (the active metabolite of irinotecan). nih.govwikipedia.org As a single agent, FND-4b effectively decreased CRC cell proliferation. nih.govwikipedia.org When combined with PI-103, FND-4b led to an increased induction of cell death across all tested CRC cell lines. nih.govwikipedia.org The combination of FND-4b with SN-38 also resulted in increased cell death, albeit in select cell lines. nih.govwikipedia.org Notably, FND-4b demonstrated superior inhibitory effects on cell proliferation compared to SN-38 alone, while producing similar pro-apoptotic effects. nih.gov Furthermore, FND-4b was found to inhibit the growth of CRC stem cell lines at significantly lower doses than those required by metformin. nih.gov
Induction of Cell Cycle Arrest and Apoptosis in Colorectal Carcinoma
A key mechanism of FND-4b's anti-cancer activity in colorectal carcinoma involves the induction of cell cycle arrest and programmed cell death (apoptosis). nih.govwikipedia.org
FND-4b treatment consistently leads to a notable increase in apoptosis in CRC cells. nih.govwikipedia.org Mechanistic characterization of apoptotic pathways revealed increased levels of cleaved PARP, a well-established marker of apoptosis, in CRC cell lines treated with FND-4b. plos.org Furthermore, DNA fragmentation, a hallmark of apoptosis, was quantitatively assessed using Cell Death Detection ELISA assays. These assays demonstrated increased DNA fragmentation in both commercially available and PDX-derived CRC cell lines following FND-4b treatment compared to untreated controls. nih.govplos.org The combination of FND-4b with PI-103 significantly enhanced apoptosis in certain PDX-derived CRC cell lines compared to FND-4b monotherapy. nih.gov In HCT116 cells, the dual treatment of FND-4b and SN-38 resulted in significantly more apoptosis than any other treatment regimen. nih.gov
FND-4b effectively induces cell cycle arrest and inhibits cell cycle progression in CRC cells. nih.govwikipedia.org This effect is characterized by a concomitant reduction in the expression of key cell proliferation markers, such as cyclin D1, across all studied CRC cell lines. nih.govwikipedia.org In PDX-derived CRC cell lines, FND-4b treatment led to an almost complete inhibition of cyclin D1 expression, highlighting its potent impact on cell cycle flux. nih.gov
Anti-cancer Activity of FND-4b in Breast Cancer Subtypes
FND-4b exhibits significant anti-cancer activity across various breast cancer subtypes, including estrogen-receptor positive breast cancer (ER+BC) and triple-negative breast cancer (TNBC). Current time information in Santo Domingo, DO.probes-drugs.org
FND-4b treatment results in decreased proliferation and increased apoptosis in both ER+BC cell lines (MCF-7, T-47D) and TNBC cell lines (MDA-MB-231, HCC-1806). Current time information in Santo Domingo, DO.probes-drugs.org The compound induces AMPK activation in a dose-dependent manner, which subsequently leads to a reduction in ACC activity, phosphorylated S6, and cyclin D1 levels across all breast cancer subtypes examined. Current time information in Santo Domingo, DO.probes-drugs.org While ER+BC cells, particularly MCF-7, demonstrated higher susceptibility to FND-4b-induced apoptosis, MDA-MB-231 (TNBC) cells also underwent apoptosis, especially at higher treatment concentrations (e.g., 10 µM). Current time information in Santo Domingo, DO.probes-drugs.org The observed growth reductions were mediated through a decrease in fatty acid synthesis (ACC), inhibition of mTOR signaling (S6), and a reduction in cell cycle flux (cyclin D1). Current time information in Santo Domingo, DO. Apoptosis induction was further confirmed by increased levels of cleaved PARP in MDA-MB-231, HCC-1806, and MCF-7 cells, and by significant increases in fragmented DNA measured via ELISA cell death assays in MCF-7 and T-47D cells. Current time information in Santo Domingo, DO.probes-drugs.org
Table 2: Anti-cancer Activity of FND-4b in Breast Cancer Subtypes
| Breast Cancer Subtype | Cell Lines Tested | Key Effects of FND-4b (Dose-Dependent) | Mechanistic Insights | Source |
| ER+BC | MCF-7, T-47D | Decreased proliferation, increased apoptosis (more sensitive) | Increased AMPK activation, decreased ACC activity, phosphorylated S6, cyclin D1. | Current time information in Santo Domingo, DO.probes-drugs.org |
| TNBC | MDA-MB-231, HCC-1806 | Decreased proliferation, increased apoptosis (at higher doses for MDA-MB-231) | Increased AMPK activation, decreased ACC activity, phosphorylated S6, cyclin D1. | Current time information in Santo Domingo, DO.probes-drugs.org |
Efficacy in Estrogen Receptor-Positive (ER+BC) Cell Lines
Studies have demonstrated that FND-4b exhibits dose-dependent growth inhibition in estrogen receptor-positive breast cancer (ER+BC) cell lines, such as MCF-7 and T-47D nih.govuni.luncats.ionih.gov. Treatment with FND-4b activates AMPK and its downstream signaling pathways, leading to reduced cell cycle progression and increased apoptosis in these cells nih.govuni.lunih.gov. Specifically, FND-4b treatment resulted in increased levels of cleaved PARP, a marker of apoptosis, in MCF-7 cells nih.govuni.lu. ER+BC cells generally showed higher sensitivity to FND-4b-induced apoptosis compared to triple-negative breast cancer cells uni.lunih.gov.
Table 1: Effects of FND-4b on ER+BC Cell Lines
| Cell Line | Effect on Proliferation (Dose-dependent) | Apoptosis Induction | Key Molecular Changes | Reference |
| MCF-7 | Decreased growth nih.govuni.lu | Increased nih.govuni.lunih.gov | Activated AMPK, decreased cyclin D1, attenuated mTOR signaling nih.govuni.lunih.gov | nih.govuni.lunih.gov |
| T-47D | Decreased growth nih.govuni.lu | Increased nih.govnih.gov | Activated AMPK, decreased cyclin D1, attenuated mTOR signaling nih.govnih.gov | nih.govnih.gov |
Impact on Triple-Negative Breast Cancer (TNBC) Cells
FND-4b has also shown notable effects on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and HCC-1806 nih.govuni.luncats.ionih.gov. Similar to ER+BC cells, FND-4b treatment in TNBC cells resulted in AMPK activation, decreased cell cycle flux, and increased apoptosis nih.govuni.lunih.gov. While TNBC cells were generally more resistant to FND-4b-induced apoptosis compared to ER+BC cells, apoptosis was still observed in MDA-MB-231 cells, particularly at higher concentrations (e.g., 10 µM) uni.lu. The growth reductions in TNBC cells were mediated through decreases in fatty acid synthesis (ACC), mTOR signaling (S6), and cell cycle flux (cyclin D1) uni.luncats.io.
Table 2: Effects of FND-4b on TNBC Cell Lines
| Cell Line | Effect on Proliferation (Dose-dependent) | Apoptosis Induction | Key Molecular Changes | Reference |
| MDA-MB-231 | Decreased growth nih.govuni.lu | Increased nih.govuni.lu | Activated AMPK, decreased cyclin D1, attenuated mTOR signaling nih.govuni.lunih.gov | nih.govuni.lunih.gov |
| HCC-1806 | Decreased growth nih.govuni.lu | Increased nih.govuni.lu | Activated AMPK, decreased cyclin D1, attenuated mTOR signaling nih.govuni.lunih.gov | nih.govuni.lunih.gov |
Effects on Breast Cancer Stem Cell Populations
FND-4b has demonstrated the ability to activate AMPK in breast cancer stem cells, leading to decreased proliferation and increased apoptosis nih.govncats.io. This effect is mediated by the downregulation of acetyl-CoA carboxylase (ACC), ribosomal protein S6, and cyclin D1 activity nih.govncats.ionih.gov. These findings suggest that FND-4b targets pathways crucial for cancer stem cell maintenance and proliferation, highlighting its potential in addressing these highly resistant cell populations nih.govncats.ionih.gov.
Synergistic and Additive Effects of FND-4b in Combination Therapies
Beyond its single-agent activity, FND-4b has been explored for its potential to enhance the effects of other chemotherapeutic agents when used in combination scitoys.com. These combination strategies aim to leverage different mechanisms of action to achieve superior anti-tumor outcomes.
Co-treatment with PI3K/mTOR Inhibitors (e.g., PI-103)
FND-4b has shown synergistic effects when combined with PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase (PI3K) and mTOR scitoys.com. In colorectal cancer cell lines, the combination of FND-4b with PI-103 resulted in a significant increase in apoptosis compared to FND-4b monotherapy scitoys.com. This enhanced cytotoxic effect was observed in most cell lines, even in those with PI3K mutations, suggesting that FND-4b acts on a target downstream of AKT and is not hindered by upstream mutations in the PI3K signaling pathway scitoys.com. The co-treatment led to increased cell death in all tested colorectal cancer cell lines scitoys.com.
Table 3: Synergistic Effects of FND-4b with PI-103 in Colorectal Cancer Cell Lines
| Cell Line | FND-4b Monotherapy Effect (Apoptosis/Proliferation) | FND-4b + PI-103 Combination Effect (Apoptosis/Proliferation) | Synergy/Additivity | Reference |
| HCT116 | Increased apoptosis, decreased proliferation scitoys.com | Significantly increased apoptosis (p = 0.0002 vs. FND-4b alone), increased cell death scitoys.com | Synergistic | scitoys.com |
| HT29 | Increased apoptosis, decreased proliferation scitoys.com | Significantly increased apoptosis (p = 0.005 vs. FND-4b alone), increased cell death scitoys.com | Synergistic | scitoys.com |
| LS174T | Increased apoptosis, decreased proliferation scitoys.com | Significantly increased apoptosis (p < 0.0001 vs. FND-4b alone), increased cell death scitoys.com | Synergistic | scitoys.com |
| DLD1 | Increased apoptosis, decreased proliferation scitoys.com | Increased cell death (no more DNA fragmentation than FND-4b alone) scitoys.com | Additive | scitoys.com |
Combination with DNA Topoisomerase Inhibitors (e.g., SN-38)
The combination of FND-4b with SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan, has also been investigated scitoys.com. In colorectal cancer cell lines, dual treatment with FND-4b and SN-38 resulted in increased cell death in select cell lines scitoys.com. For instance, in HCT116 cells, the combination of FND-4b + SN-38 led to significantly more apoptosis than any other treatment regimen, including FND-4b alone or FND-4b + PI-103 scitoys.com. This suggests a notable enhancement of the apoptotic effect in certain contexts scitoys.com.
Table 4: Synergistic Effects of FND-4b with SN-38 in Colorectal Cancer Cell Lines
| Cell Line | FND-4b Monotherapy Effect (Apoptosis/Proliferation) | FND-4b + SN-38 Combination Effect (Apoptosis/Proliferation) | Synergy/Additivity | Reference |
| HCT116 | Increased apoptosis, decreased proliferation scitoys.com | Significantly more apoptosis (p = 0.002 vs. FND-4b + PI-103), increased cell death scitoys.com | Synergistic | scitoys.com |
| DLD1 | Increased apoptosis, decreased proliferation scitoys.com | Increased cell death (no more DNA fragmentation than FND-4b alone) scitoys.com | Additive | scitoys.com |
| Other CRC Cells | Increased apoptosis, decreased proliferation scitoys.com | Increased cell death in select cell lines scitoys.com | Varied | scitoys.com |
Preclinical Research Methodologies and Advanced Models for Fnd 4b Evaluation
Established In Vitro Experimental Paradigms
The initial assessment of FND-4b's anti-cancer properties has relied on a battery of established in vitro experimental paradigms. These techniques have provided a foundational understanding of the compound's cellular and molecular effects.
Cell Culture Models
A diverse panel of human cancer cell lines has been employed to investigate the cytotoxic and cytostatic effects of FND-4b. In the context of colorectal cancer (CRC), a key area of investigation for this compound, researchers have utilized a range of commercially available cell lines, including HCT116, HT29, LS174T, and DLD1. nih.govplos.org These models, representing different genetic backgrounds and mutational statuses, have been crucial in demonstrating the broad applicability of FND-4b's anti-proliferative effects. nih.gov
Beyond colorectal cancer, the evaluation of FND-4b has extended to breast cancer cell lines. Studies have incorporated both estrogen-receptor-positive (ER+) lines, such as MCF-7 and T-47D, and triple-negative breast cancer (TNBC) lines, including MDA-MB-231 and HCC-1806. researchgate.netuky.edu This comprehensive approach has allowed for the assessment of FND-4b's efficacy across different breast cancer subtypes. researchgate.netuky.edu
Biochemical Assays
To quantify the impact of FND-4b on cancer cell viability and proliferation, specific biochemical assays have been employed. The Sulforhodamine B (SRB) growth assay is a key method used to measure cell density and, by extension, the anti-proliferative effects of the compound. researchgate.netaacrjournals.orgnih.govresearchgate.net This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a quantitative measure of cell mass.
In conjunction with proliferation assays, the direct induction of cell death, or apoptosis, by FND-4b has been quantified using Cell Death Detection ELISA (Enzyme-Linked Immunosorbent Assay) kits. nih.govplos.orguky.edu This assay specifically detects cytoplasmic histone-associated DNA fragments, which are characteristic of apoptotic cells, offering a more sensitive measure of apoptosis compared to other methods. uky.edu
The following table summarizes the findings from SRB growth assays on various cancer cell lines treated with FND-4b.
| Cell Line | Cancer Type | Observed Effect of FND-4b |
| HT29 | Colorectal Cancer | Decreased cell viability evident at doses as low as 5 μmol/L. aacrjournals.org |
| HCT116 | Colorectal Cancer | Strong cell-cycle inhibition. aacrjournals.org |
| KM20 | Colorectal Cancer | Strong cell-cycle inhibition. aacrjournals.org |
| MCF-7 | Breast Cancer (ER+) | Significant inhibition of cell proliferation. researchgate.netuky.edu |
| T-47D | Breast Cancer (ER+) | Significant inhibition of cell proliferation. researchgate.netuky.edu |
| MDA-MB-231 | Breast Cancer (TNBC) | Significant inhibition of cell proliferation. researchgate.netuky.edu |
| HCC-1806 | Breast Cancer (TNBC) | Significant inhibition of cell proliferation. researchgate.netuky.edu |
Molecular Biology Techniques
To elucidate the molecular mechanisms underlying the observed cellular effects of FND-4b, a range of molecular biology techniques have been utilized. Western blot analysis has been a cornerstone of these investigations, allowing for the detection and quantification of specific proteins. A key finding from these analyses is the marked induction of phosphorylated AMPK (pAMPK) expression following FND-4b treatment, confirming its role as an AMPK activator. nih.govplos.org Concurrently, Western blotting has revealed a reduction in markers of cell proliferation, such as cyclin D1. nih.govaacrjournals.org
The induction of apoptosis by FND-4b has been further corroborated by DNA fragmentation assays . nih.govplos.org These assays detect the cleavage of DNA into smaller fragments, a hallmark of apoptosis. The results from these assays have consistently shown an increase in DNA fragmentation in cancer cells treated with FND-4b, providing robust evidence of its pro-apoptotic activity. nih.govplos.org
Utilization of Patient-Derived Xenograft (PDX) Cell Lines in FND-4b Studies
To enhance the clinical relevance of preclinical findings, research on FND-4b has incorporated the use of patient-derived xenograft (PDX) cell lines. nih.govaacrjournals.org PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. Cell lines can then be established from these xenografts. These models are considered to more accurately reflect the heterogeneity and genetic landscape of human tumors compared to traditional, commercially available cell lines. aacrjournals.org
Studies have shown that FND-4b effectively inhibits cell cycle progression and induces apoptosis in these PDX-derived CRC cell lines, irrespective of their inherent genetic mutations. nih.govplos.org This suggests that FND-4b's efficacy is not limited to specific cancer genotypes and may have broader clinical utility. The use of PDX-derived cell lines represents a critical step in bridging the gap between laboratory research and potential patient applications.
Considerations for In Vivo Preclinical Model Development for FND-4b Efficacy Assessment
While in vitro studies provide valuable initial data, the evaluation of a novel therapeutic agent like FND-4b necessitates the use of in vivo preclinical models to assess its efficacy in a more complex biological system. For compounds in the N,N'-diarylurea class and those that act as AMPK activators, several key considerations guide the development of these models.
A primary approach for assessing the in vivo efficacy of anti-cancer compounds is the use of xenograft models . nih.govresearchgate.netresearchgate.net In these models, human cancer cells, such as the colorectal cancer cell lines used in the in vitro testing of FND-4b, are injected into immunodeficient mice, typically subcutaneously. nih.gov The growth of the resulting tumors can then be monitored over time in response to treatment with the investigational drug.
Key parameters in the design of such studies include determining the maximum tolerated dose (MTD) of the compound to ensure that the therapeutic effects are not overshadowed by toxicity. nih.gov The administration schedule (e.g., daily, intermittent) and route (e.g., intravenous, oral) are also critical variables that need to be optimized. nih.govresearchgate.net Efficacy is typically assessed by measuring tumor volume and weight at the end of the study. researchgate.net Furthermore, molecular analyses of the xenograft tumors can be performed to confirm that the drug is engaging its target (e.g., by measuring pAMPK levels) and to investigate biomarkers of response. researchgate.net
Advanced imaging techniques, such as Positron Emission Tomography (PET) with tracers like [18F]FDG, can provide non-invasive, real-time assessment of tumor metabolic activity in response to treatment, offering deeper insights into the drug's mechanism of action in vivo. nih.gov The selection of the appropriate xenograft model, whether from established cell lines or patient-derived tissue, is crucial for obtaining clinically relevant data on the potential efficacy of FND-4b.
Future Perspectives and Research Trajectories for Fnd 4b
Exploration of FND-4b's Potential in Other Cancer Types
Initial research has firmly established the efficacy of FND-4b in inhibiting the growth of colorectal cancer (CRC) cells and CRC stem cells. nih.gov Subsequent studies have expanded these findings, showing that FND-4b also effectively suppresses proliferation and induces apoptosis in models of triple-negative breast cancer (TNBC) and estrogen-receptor positive (ER+BC) breast cancer. nih.govbiorxiv.org Treatment with FND-4b was found to increase AMPK activation in a dose-dependent manner in both breast cancer subtypes. nih.gov
The molecular structure of FND-4b and other N,N'-diarylureas bears a resemblance to approved multikinase inhibitors like regorafenib (B1684635) and sorafenib (B1663141), which are utilized in the treatment of colon, renal, and advanced liver cancers. nih.gov This structural similarity provides a strong rationale for investigating the activity of FND-4b in other malignancies, particularly hepatocellular carcinoma and renal cell carcinoma. Future preclinical studies should therefore include a broad panel of cancer cell lines to identify other cancer types that may be sensitive to AMPK activation by FND-4b.
| Breast Cancer Cell Line | Subtype | Effect of FND-4b Treatment (5 µM for 72h) |
|---|---|---|
| MCF-7 | ER+ | Decreased Proliferation, Increased Apoptosis |
| T-47D | ER+ | Decreased Proliferation |
| MDA-MB-231 | TNBC | Decreased Proliferation, Increased Apoptosis (at higher doses) |
| HCC-1806 | TNBC | Decreased Proliferation |
| Breast Cancer Stem Cells | N/A | Decreased Proliferation |
Summary of FND-4b effects on various breast cancer cell lines. nih.govresearchgate.netnih.gov
Rational Design of FND-4b Analogues with Enhanced Specificity or Potency
FND-4b was identified as a lead compound from a family of novel fluorinated N,N'-diarylureas designed as potent AMPK activators. nih.govnih.gov The initial structure-activity relationship (SAR) studies revealed that specific chemical features were critical for potent AMPK activation. nih.gov Potency was associated with compounds having one aryl ring with a 4'-trifluoromethoxy (4'-CF3O) or 4'-trifluoromethylthio (4'-CF3S) group, and a second aryl ring containing various chlorine or fluorine substituents. nih.gov
This foundational SAR data provides a clear roadmap for the rational design of FND-4b analogues. Future medicinal chemistry efforts should focus on systematic modifications of these key structural motifs. The objectives would be to:
Synthesize analogues with improved potency, allowing for efficacy at lower concentrations.
Enhance the selectivity of the compounds for AMPK over other kinases to minimize potential off-target effects.
Optimize pharmacokinetic properties, such as solubility, metabolic stability, and oral bioavailability, to improve the compound's drug-like characteristics for potential in vivo applications.
By creating a library of next-generation FND compounds, it may be possible to identify candidates with a superior therapeutic index compared to FND-4b.
Investigation of FND-4b's Role in Modulating the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. nih.govresearchgate.net As an AMPK activator, FND-4b has the potential to exert significant influence over the TME. AMPK activation is known to reprogram the metabolic plasticity of various immune cells that reside in the TME, including T-lymphocytes and macrophages. nih.govnih.govresearchgate.net Furthermore, AMPK signaling can modulate inflammatory pathways and has molecular crosstalk with major immune checkpoints, such as PD-1. nih.govresearchgate.net
One preclinical study using a different AMPK activator, aldometanib, demonstrated that its anti-cancer effects in hepatocellular carcinoma were dependent on a competent immune system and were associated with a massive infiltration of CD8+ T cells into the tumor. biorxiv.org This suggests that AMPK activation can help overcome immune barriers within the TME.
A critical future research trajectory is to investigate whether FND-4b can similarly modulate the TME. Studies should be designed to determine if FND-4b can:
Alter the secretion of cytokines and chemokines within the TME.
Reprogram tumor-associated macrophages (TAMs) from a pro-tumorigenic to an anti-tumorigenic phenotype.
Enhance the infiltration and effector function of cytotoxic T-lymphocytes.
Synergize with immune checkpoint inhibitors to promote a more robust anti-tumor immune response.
Elucidating the immunomodulatory effects of FND-4b will be crucial for positioning it as a potential candidate for combination therapies with immunotherapy.
Elucidation of Potential Resistance Mechanisms to FND-4b Treatment
Drug resistance remains a major obstacle in cancer therapy. nih.gov An important area of future research is to understand the potential mechanisms by which cancer cells could develop resistance to FND-4b.
Interestingly, initial studies suggest FND-4b may be effective in contexts where other therapies fail. Its mechanism of action, which involves AMPK activation, is downstream of the PI3K/AKT signaling pathway. This is significant because many colorectal cancers are resistant to treatments due to mutations in the PI3K pathway. nih.gov FND-4b's ability to suppress cancer cell growth is not hindered by these upstream mutations. nih.gov Furthermore, combining FND-4b with a PI3K/mTOR inhibitor (PI-103) or a topoisomerase inhibitor (SN-38) resulted in enhanced cancer cell death, suggesting that combination strategies could be a powerful approach to prevent or overcome resistance. nih.gov
Future studies should focus on identifying potential acquired resistance mechanisms. This can be achieved by exposing cancer cell lines to long-term FND-4b treatment to generate resistant clones. Subsequent multi-omics analysis (genomics, transcriptomics, proteomics) of these resistant cells compared to their sensitive counterparts could reveal the adaptive changes that allow them to evade the drug's effects.
Biomarker Identification for Predicting FND-4b Therapeutic Response
To advance FND-4b towards clinical application, it is essential to identify predictive biomarkers that can help select patients most likely to benefit from the treatment. The role of AMPK in cancer is complex and can be context-dependent, sometimes acting as a tumor suppressor and at other times allowing cancer cells to survive metabolic stress. nih.gov This dual role underscores the need for biomarkers to guide its therapeutic use.
Current research on FND-4b in colorectal cancer cells indicated that it was effective regardless of the genetic profile of the tested cells, including those with PI3K mutations. nih.gov While this suggests broad applicability, it does not preclude the existence of more subtle predictive markers.
Future research should focus on a systematic search for such biomarkers. A logical starting point is to investigate the AMPK pathway itself. Potential avenues for exploration include:
Assessing whether the baseline expression levels of AMPK subunits correlate with sensitivity to FND-4b.
Investigating if the phosphorylation status of AMPK (p-AMPK) or its direct downstream targets, such as acetyl-CoA carboxylase (p-ACC), in tumor tissues can predict therapeutic response. nih.gov
Exploring the broader metabolic profile of tumors to see if specific metabolic phenotypes render them more susceptible to AMPK activation by FND-4b.
Identifying a robust predictive biomarker would be a critical step in designing targeted clinical trials and realizing the potential of FND-4b in personalized oncology.
Q & A
Q. What is the mechanism of AMPK activation by FND-4b in colorectal cancer (CRC) cells?
FND-4b activates AMPK via phosphorylation at Thr172, leading to downstream inhibition of mTORC1 signaling (reduced p-AKT and p-S6 expression) and suppression of cell proliferation (cyclin D1 downregulation). This occurs independently of PI3K pathway mutations, as demonstrated in DLD1 cells with wild-type or mutant PI3KCA . Methodologically, Western blot analysis using antibodies against pAMPKα, total AMPKα, and mTOR pathway markers is recommended to validate these effects .
Q. What is the optimal dosage and treatment duration for FND-4b in in vitro studies?
Studies consistently identify 10 μM FND-4b as the optimal dose for AMPK activation and anti-proliferative effects across CRC and breast cancer cell lines. Treatment durations vary:
- 24 hours : Maximizes AMPK activation in HT29, HCT116, and LS174T CRC cells .
- 48 hours : Required for maximal AMPK activation in DLD1 cells and TNBC models (e.g., MDA-MB-231) .
| Cell Line | Optimal Time (hrs) | Key Outcome |
|---|---|---|
| HT29 | 24 | pAMPKα↑, cyclin D1↓ |
| DLD1 | 48 | AMPK activation independent of PI3K status |
| MDA-MB-231 | 72 | Apoptosis↑ via PARP cleavage |
Advanced Research Questions
Q. How do genetic mutations in CRC cell lines influence FND-4b’s efficacy?
FND-4b’s effects are mutation-agnostic in CRC models. For example:
- In PI3KCA-mutant DLD1 cells , AMPK activation and apoptosis occur independently of PI3K pathway inhibition .
- KRAS-mutant HCT116 cells show similar sensitivity to FND-4b as wild-type models, suggesting AMPK activation overrides oncogenic signaling . Methodological Note: Use isogenic cell lines (e.g., wild-type vs. mutant PI3KCA DLD1) and PDX-derived models to isolate genetic variables .
Q. Are there contradictions in AMPK activation kinetics across cell lines?
Yes. While most CRC cells achieve peak AMPK activation at 24 hours, DLD1 cells require 48 hours despite identical dosing (10 μM). This discrepancy may stem from differences in drug uptake or metabolic adaptation . Advanced studies should incorporate time-course Western blots and metabolic flux analysis to resolve these kinetics .
Q. What methodological approaches are recommended for assessing FND-4b’s combinatorial effects with PI-103 or SN-38?
- Synergy Analysis : Use the Chou-Talalay method to calculate combination indices (CI) for FND-4b + PI-103 (a PI3K/mTOR inhibitor) or SN-38 (a topoisomerase inhibitor) .
- Endpoint Assays :
Q. How does FND-4b’s mechanism differ in ER+ breast cancer versus TNBC models?
- ER+ Models (e.g., MCF-7) : FND-4b induces apoptosis at lower doses (5 μM) due to baseline metabolic vulnerabilities .
- TNBC Models (e.g., HCC-1806) : Requires higher doses (10 μM) and longer exposure (72 hours) to achieve comparable apoptosis, potentially due to AMPK-independent survival pathways . Advanced Tip: Conduct RNA-seq to identify AMPK-regulated transcriptional networks unique to each subtype .
Data Contradiction Analysis
Q. Why do some studies report FND-4b’s efficacy at 5 μM while others require 10 μM?
Discrepancies arise from cell-type-specific metabolic states. For example:
- CRC cells : 10 μM is standard for AMPK activation .
- ER+ Breast Cancer : 5 μM suffices due to pre-existing AMPK sensitization . Resolution Strategy: Normalize dosing to AMPK activation thresholds (e.g., pAMPKα/AMPKα ratio ≥2x baseline) rather than fixed concentrations .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
